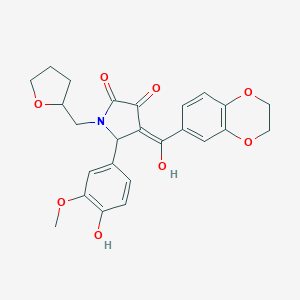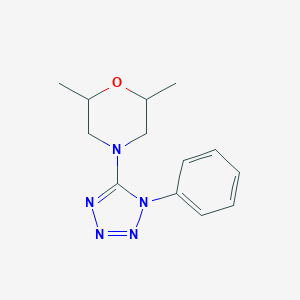![molecular formula C15H11N3S2 B255909 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising properties in the treatment of various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of the PI3K/Akt/mTOR and NF-κB signaling pathways, which are known to play a critical role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, inhibits cell proliferation, and reduces inflammation. Additionally, in vivo studies have shown that this compound exhibits potent anti-tumor activity in xenograft models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of novel anti-cancer therapies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile. One potential direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile involves the reaction of 4-methylphenylthiophene-2-carbaldehyde with 2-aminopyrimidine-4-thiol in the presence of acetonitrile and a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
Nombre del producto |
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile |
|---|---|
Fórmula molecular |
C15H11N3S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C15H11N3S2/c1-10-2-4-11(5-3-10)12-8-20-15-13(12)14(17-9-18-15)19-7-6-16/h2-5,8-9H,7H2,1H3 |
Clave InChI |
LDRKXKSNSGXRIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)



![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)

![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)